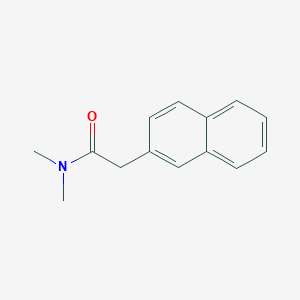![molecular formula C15H18ClNO3 B6635623 4-[(4-Chloro-2-methylbenzoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6635623.png)
4-[(4-Chloro-2-methylbenzoyl)amino]cyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-Chloro-2-methylbenzoyl)amino]cyclohexane-1-carboxylic acid, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was initially developed as an anticancer agent due to its ability to selectively target cancer cells with high levels of ribosomal DNA transcription. However, recent studies have shown that CX-5461 has potential applications beyond cancer treatment.
作用机制
4-[(4-Chloro-2-methylbenzoyl)amino]cyclohexane-1-carboxylic acid inhibits ribosomal DNA transcription by binding to a specific site on RNA polymerase I, the enzyme responsible for transcribing ribosomal DNA. This binding prevents the enzyme from functioning properly, leading to a decrease in ribosomal RNA production and ultimately inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
4-[(4-Chloro-2-methylbenzoyl)amino]cyclohexane-1-carboxylic acid has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit ribosomal DNA transcription, 4-[(4-Chloro-2-methylbenzoyl)amino]cyclohexane-1-carboxylic acid has been shown to induce DNA damage and activate the p53 tumor suppressor pathway. It has also been shown to induce apoptosis in cancer cells, leading to their death.
实验室实验的优点和局限性
One of the advantages of using 4-[(4-Chloro-2-methylbenzoyl)amino]cyclohexane-1-carboxylic acid in lab experiments is its specificity for RNA polymerase I transcription. This allows researchers to selectively target cancer cells with high levels of ribosomal DNA transcription. However, one limitation of 4-[(4-Chloro-2-methylbenzoyl)amino]cyclohexane-1-carboxylic acid is its potential toxicity to normal cells, which can limit its use in certain experimental settings.
未来方向
There are a number of potential future directions for research on 4-[(4-Chloro-2-methylbenzoyl)amino]cyclohexane-1-carboxylic acid. One area of interest is its potential use in combination with other anticancer agents to improve treatment outcomes. Another area of interest is its potential use in the treatment of neurodegenerative diseases and viral infections. Additionally, further research is needed to better understand the potential toxicity of 4-[(4-Chloro-2-methylbenzoyl)amino]cyclohexane-1-carboxylic acid to normal cells and to develop strategies to minimize this toxicity.
合成方法
4-[(4-Chloro-2-methylbenzoyl)amino]cyclohexane-1-carboxylic acid can be synthesized using a multistep process starting from commercially available starting materials. The first step involves the synthesis of 4-chloro-2-methylbenzoic acid, which is then reacted with cyclohexanone to form 4-chloro-2-methylbenzoylcyclohexanone. This intermediate is then reacted with hydroxylamine hydrochloride to form 4-chloro-2-methylbenzoylhydroxylamine, which is then reacted with cyclohexyl isocyanate to form 4-[(4-Chloro-2-methylbenzoyl)amino]cyclohexane-1-carboxylic acid.
科学研究应用
4-[(4-Chloro-2-methylbenzoyl)amino]cyclohexane-1-carboxylic acid has been shown to have potential applications in a variety of scientific research areas. It has been shown to be effective in inhibiting ribosomal DNA transcription, which is essential for the growth and proliferation of cancer cells. 4-[(4-Chloro-2-methylbenzoyl)amino]cyclohexane-1-carboxylic acid has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS), as well as in the treatment of viral infections.
属性
IUPAC Name |
4-[(4-chloro-2-methylbenzoyl)amino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c1-9-8-11(16)4-7-13(9)14(18)17-12-5-2-10(3-6-12)15(19)20/h4,7-8,10,12H,2-3,5-6H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUFUBMDWPLUSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)NC2CCC(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chloro-2-methylbenzoyl)amino]cyclohexane-1-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(5-bromothiophen-2-yl)methyl]but-2-ynamide](/img/structure/B6635553.png)

![2-[(4-Chloro-3-fluorobenzoyl)-methylamino]butanoic acid](/img/structure/B6635571.png)

![3-[(4-Chloro-2-methylbenzoyl)amino]propanoic acid](/img/structure/B6635580.png)
![2-[(4-Chloro-2-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6635588.png)
![5-[(4-Chloro-2-methylbenzoyl)amino]-2-fluorobenzoic acid](/img/structure/B6635613.png)
![2-[3-[(4-Chloro-2-methylbenzoyl)amino]phenyl]acetic acid](/img/structure/B6635621.png)
![(2S)-2-[(4-chloro-2-methylbenzoyl)amino]butanoic acid](/img/structure/B6635627.png)
![4-Methyl-2-[(2-phenylpropanoylamino)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B6635638.png)
![2-[4-(2-Phenylpropanoyl)morpholin-3-yl]acetic acid](/img/structure/B6635639.png)

![2-[1-(1,3-Thiazole-5-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B6635653.png)